Triisopropyl borate

Catalog No.
S702748
CAS No.
5419-55-6
M.F
C9H21BO3
M. Wt
188.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropyl borate

CAS Number

5419-55-6

Product Name

Triisopropyl borate

IUPAC Name

tripropan-2-yl borate

Molecular Formula

C9H21BO3

Molecular Weight

188.07 g/mol

InChI

InChI=1S/C9H21BO3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3

InChI Key

NHDIQVFFNDKAQU-UHFFFAOYSA-N

SMILES

B(OC(C)C)(OC(C)C)OC(C)C

Synonyms

Boric Acid (H3BO3) Triisopropyl Ester; Isopropyl Borate; Boric Acid Triisopropyl Ester; Boron Isopropoxide; Boron Triisopropoxide; Isopropyl Borate ((C3H7O)3B); NSC 9779; Triisopropoxyborane; Triisopropoxyboron; Triisopropyl Borate; Triisopropyl Orth

Canonical SMILES

B(OC(C)C)(OC(C)C)OC(C)C
  • Lewis acid behavior: TIB acts as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki reaction []. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and advanced materials [].
  • Boron source: TIB serves as a readily available source of the boron atom, a crucial element in various research areas. It is employed in the synthesis of boronic acids and esters, essential precursors for organic synthesis and medicinal chemistry []. Additionally, TIB plays a role in ortho-borylation of 1-substituted naphthalenes, a specific type of borylation reaction used to introduce a boron atom at a specific position in a molecule [].

Origin and Significance:

TIPB is a man-made compound synthesized from readily available starting materials. It has gained significance in scientific research due to its unique properties, including Lewis acidity, good solubility in organic solvents, and stability at elevated temperatures [1]. These properties make it a valuable reagent in various organic reactions and a precursor for other boron-containing compounds.

Citation:

  • Triisopropyl Borate (CAS Number: 5419-55-6): , National Institutes of Health. ([Accessed April 30, 2024])

Molecular Structure Analysis

TIPB has a trigonal planar molecular structure. The boron atom (B) is sp² hybridized and bonded to three isopropyl groups (CH(CH₃)₂) through oxygen atoms (O). These oxygen atoms are also connected to separate carbon atoms, forming the ester functionality. The key feature of this structure is the Lewis acidic boron center, which can accept electron pairs from other molecules [2].

Citation:

  • Chemistry of the Elements (2nd Edition) by N. N. Greenwood and A. Earnshaw, Butterworth-Heinemann (1997).

Chemical Reactions Analysis

Synthesis:

TIPB is typically synthesized by reacting boric acid with isopropyl alcohol in the presence of an acidic catalyst, such as sulfuric acid. The balanced chemical equation for this reaction is:

B(OH)₃ + 3 (CH₃)₂CHOH → B(OCH(CH₃)₂)₃ + 3 H₂O

Decomposition:

TIPB can decompose upon heating to release isopropyl alcohol and boric acid.

Other Relevant Reactions:

Due to its Lewis acidity, TIPB can participate in various organic reactions. It can act as a catalyst for acylation reactions, esterifications, and Diels-Alder cycloadditions [3].

Citation:

  • Comprehensive Organic Synthesis (Volume 9) edited by Ian Fleming, Pergamon Press (1991).

Physical And Chemical Properties Analysis

  • Melting Point: Not applicable (liquid at room temperature)
  • Boiling Point: 140 °C [1]
  • Solubility: Soluble in most organic solvents, immiscible with water [1]
  • Density: 0.82 g/cm³ (at 25 °C) [1]
  • Stability: Stable at room temperature, decomposes upon heating

Citation:

  • Triisopropyl Borate (CAS Number: 5419-55-6): , National Institutes of Health. ([Accessed April 30, 2024])

Mechanism of Action (if applicable)

For instance, in acylation reactions, TIPB activates the carbonyl group of an acyl chloride by accepting the lone pair of electrons on the carbonyl oxygen. This activation makes the carbonyl carbon more susceptible to attack by a nucleophile, leading to the formation of a new ester bond [4].

Citation:

  • Organic Chemistry (8th Edition) by John McMurry, Brooks/Cole Cengage Learning (2012).

TIPB is a flammable liquid with a mild odor. It can irritate the eyes, skin, and respiratory system upon contact or inhalation. It is also moderately toxic if ingested.

  • Flammability: Flash point 49 °C [1]
  • Acute Toxicity: Oral LD50 (rat) > 5 g/kg [1]

Proper handling procedures and personal protective equipment (PPE) should be used when working with TIPB.

Citation:

  • Triisopropyl Borate (CAS Number: 5419-55-6): , National Institutes of Health. ([Accessed April 30, 2024])

  • Esterification and Transesterification: It can catalyze the formation of esters from alcohols and acids or facilitate the exchange of alkoxy groups between esters.
  • Condensation Reactions: The compound is effective in promoting condensation reactions, such as the formation of N-sulfinyl imines from aldehydes and sulfinamides .
  • Suzuki Coupling: Triisopropyl borate is utilized in palladium-catalyzed coupling reactions with aryl halides, commonly known as Suzuki reactions. This application is significant for synthesizing biaryl compounds .

Triisopropyl borate can be synthesized through several methods:

  • Direct Esterification: Boric acid reacts with isopropanol in a specific mole ratio to form triisopropyl borate. This method often requires azeotropic dehydration to remove water formed during the reaction .
  • Transesterification: The reaction of trialkyl borates (like trimethyl or triethyl borate) with isopropanol can yield triisopropyl borate .
  • Use of Boron Trihalides: Boron trihalides can react with alcohols to produce triisopropyl borate, although this method may involve handling hazardous materials .
  • High-Purity Production: A more sophisticated method involves system external circulation reaction dehydration, which enhances purity by controlling moisture levels during synthesis .

Several compounds share similarities with triisopropyl borate, particularly in their chemical structure and reactivity:

Compound NameMolecular FormulaKey Characteristics
Trimethyl BorateC3H9BO3C_3H_{9}BO_3Commonly used in organic synthesis; less sterically hindered than triisopropyl borate.
Triethyl BorateC6H15BO3C_6H_{15}BO_3Similar applications but different steric properties; often used for transesterification.
Boric AcidH3BO3H_3BO_3A precursor to various borates; less reactive than triisopropyl borate but essential for its synthesis.

Uniqueness of Triisopropyl Borate

Triisopropyl borate stands out due to its sterically hindered structure, which allows it to act effectively as a Lewis acid while minimizing side reactions that might occur with less hindered compounds like trimethyl or triethyl borate. This property makes it particularly useful in specific catalytic applications where selectivity is crucial.

Direct Esterification Approaches

Direct esterification represents the most straightforward methodology for triisopropyl borate synthesis, involving the reaction between boric acid and isopropanol under controlled conditions. The fundamental reaction proceeds according to the stoichiometric equation where one mole of boric acid reacts with three moles of isopropanol to yield one mole of triisopropyl borate and three moles of water as a byproduct. This approach requires careful attention to water removal, as the equilibrium nature of the esterification reaction necessitates continuous elimination of water to drive the reaction toward completion.

The most extensively documented direct esterification method employs a system external circulation reaction dehydration technique, wherein boric acid and isopropanol are combined in a molar ratio of 1:3.3, with additional solvent added to facilitate the reaction. The reaction mixture undergoes heating to achieve reflux conditions, with gaseous phase temperatures maintained between 65 and 70 degrees Celsius. The azeotropic mixture formed during the reaction is systematically condensed through multiple condensers before introduction into a dehydration kettle containing phosphorus pentoxide as the dehydrating agent.

Research findings demonstrate that the direct esterification approach can achieve remarkable conversion rates when optimized conditions are maintained. Under controlled experimental conditions, the reaction proceeds for six to nine hours, yielding reaction solutions that undergo subsequent distillation processes. The initial distillation step involves atmospheric pressure distillation to remove solvents and unreacted isopropanol, with the target product fraction collected at temperatures between 136 and 140 degrees Celsius. Further purification through secondary distillation yields high-purity triisopropyl borate with fraction collection at 138 to 140 degrees Celsius.

Detailed experimental data reveal the effectiveness of various solvent systems in direct esterification reactions. When benzene is employed as the solvent, reaction times ranging from six to eight hours produce yields between 87 and 92 percent, with product purity consistently exceeding 99 percent. Alternative solvents such as cyclohexane demonstrate similar effectiveness, achieving yields of 81 to 86 percent under comparable reaction conditions. The moisture content of the final product remains consistently below 200 parts per million across all tested solvent systems, indicating the efficiency of the dehydration methodology.

Table 1: Direct Esterification Performance Data

Solvent SystemReaction Time (hours)Yield (%)Product Purity (%)Moisture Content
Benzene (200L)69299.1<200 ppm
Benzene (150L)88799.3<200 ppm
Cyclohexane (200L)78699.0<200 ppm
Cyclohexane (150L)98199.3<200 ppm

Transesterification Reactions

Transesterification methodologies offer alternative synthetic routes for triisopropyl borate production, particularly valuable when starting from readily available lower alkyl borates. The transesterification approach involves the exchange of alkoxy groups between different borate esters and alcohols, providing flexibility in raw material selection and potentially improved economic efficiency compared to direct esterification methods.

The fundamental principle of transesterification relies on the relative volatility differences between alcohols and the equilibrium-driven nature of ester exchange reactions. When methyl borate is treated with isopropanol under appropriate conditions, the methanol-methyl borate azeotrope can be continuously removed from the reaction mixture, driving the equilibrium toward triisopropyl borate formation. This methodology proves particularly advantageous because the high volatility of the methanol-methyl borate azeotrope facilitates reaction completion without requiring additional dehydrating agents.

Experimental investigations of transesterification reactions demonstrate that excess methyl borate in combination with isopropanol produces satisfactory yields of triisopropyl borate when conducted at elevated temperatures. The reaction proceeds optimally when a fractionating column with fifteen theoretical plates is employed to remove the methanol-methyl borate azeotrope continuously. Under these conditions, yields of 54.5 to 58.0 percent based on alcohol consumption are achievable, with the higher boiling triisopropyl borate readily isolated through simple distillation procedures.

Alternative transesterification approaches utilize sodium borohydride as a boron source in combination with acetic acid and excess isopropanol. This methodology offers significant advantages in terms of yield and operational convenience compared to traditional transesterification methods. The reaction proceeds according to a mechanism wherein acetic acid liberates borane from the borohydride, which subsequently reacts with isopropanol to form the desired triisopropyl borate. This approach achieves yields approaching 90 percent under optimized conditions, representing a substantial improvement over conventional transesterification methodologies.

The sodium borohydride methodology demonstrates particular effectiveness with secondary alcohols such as isopropanol, where the addition of one equivalent of acetic acid to a mixture of sodium borohydride and excess isopropanol results in the evolution of four moles of hydrogen and formation of triisopropyl borate. The reaction proceeds at room temperature with remarkable efficiency, and the ester product can be readily separated from the reaction mixture through straightforward isolation procedures.

Table 2: Transesterification Method Comparison

MethodStarting MaterialYield (%)Reaction ConditionsAdvantages
Methyl Borate ExchangeMethyl borate + Isopropanol54.5-58.0Reflux, 15-plate columnSimple isolation
Sodium BorohydrideSodium borohydride + Acetic acid + Isopropanol~90Room temperatureHigh yield, mild conditions
Higher Alkyl Borate ExchangePropyl/Butyl borate + Methyl benzoate88-95Elevated temperatureGood purity

Industrial-Scale Production Innovations

Industrial-scale production of triisopropyl borate has evolved to incorporate innovative methodologies that address the economic and environmental challenges associated with large-scale synthesis. Modern industrial approaches focus on optimizing raw material utilization, minimizing waste generation, and improving overall process efficiency while maintaining high product quality standards.

The most significant innovation in industrial triisopropyl borate production involves the development of continuous circulation reaction systems that integrate dehydration and product separation processes. These systems employ specialized reactor designs featuring external circulation loops that facilitate continuous removal of reaction water while maintaining optimal reaction conditions. The industrial-scale implementation utilizes glass-lined steel reaction vessels with capacities ranging from 500 to 2000 liters, equipped with sophisticated temperature control systems and automated distillation capabilities.

Process optimization studies have identified critical parameters for industrial-scale production efficiency. The optimal molar ratio of boric acid to isopropanol has been established at 1:3.3, with solvent-to-isopropanol volume ratios maintained between 3:1 and 1:3 depending on the specific solvent system employed. Industrial implementations typically utilize benzene or cyclohexane as process solvents, with the choice determined by factors including availability, cost, and environmental considerations.

Industrial innovations in dehydration methodology represent a significant advancement in triisopropyl borate production efficiency. The use of phosphorus pentoxide as a dehydrating agent in quantities equivalent to twice the molar amount of boric acid ensures complete water removal while preventing hydrolysis of the desired product. The dehydration system operates through a continuous circulation mechanism wherein azeotropic vapors are condensed and contacted with the dehydrating agent before returning to the reaction vessel as anhydrous solvent.

Advanced industrial processes incorporate multiple distillation stages to achieve high-purity product specifications. The primary distillation stage operates at atmospheric pressure to remove solvents and unreacted starting materials, while secondary distillation under controlled conditions yields triisopropyl borate with purity levels exceeding 99 percent. Industrial-scale operations typically achieve conversion rates of 80 to 95 percent with reaction times optimized between six and nine hours depending on the scale and specific process conditions.

Recent innovations in industrial production methodology include the development of integrated recycling systems for process solvents and dehydrating agents. These systems enable the recovery and reuse of phosphorus pentoxide-derived phosphoric acid as a valuable byproduct, with phosphoric acid content reaching 80 to 85 percent upon completion of multiple production cycles. Solvent recovery systems achieve greater than 95 percent recovery rates for process solvents, significantly reducing raw material costs and environmental impact.

Table 3: Industrial-Scale Production Parameters

ParameterOptimized RangeTypical Industrial ValueImpact on Efficiency
Reactor Capacity500-2000 L1000 LScale economies
Boric Acid:Isopropanol Molar Ratio1:3.0-1:3.51:3.3Conversion optimization
Reaction Temperature65-70°C68°CRate/selectivity balance
Dehydrant:Boric Acid Ratio1.5:1-2.5:12:1Complete dehydration
Reaction Time6-9 hours7 hoursProductivity optimization
Product Purity>99%99.2%Quality specification

The economic viability of industrial triisopropyl borate production depends significantly on the integration of byproduct recovery and waste minimization strategies. Modern industrial processes achieve comprehensive utilization of all reaction components, with phosphoric acid recovery providing additional revenue streams while reducing waste disposal costs. The development of closed-loop solvent systems further enhances economic performance by minimizing raw material consumption and reducing environmental compliance costs associated with large-scale chemical production operations.

Cross-Coupling Reactions (Suzuki-Miyaura)

Triisopropyl borate serves as a critical precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds. Unlike traditional boronic acids, which are prone to protodeboronation and require anhydrous conditions, triisopropyl borate-derived lithium borates exhibit exceptional stability. These species enable coupling with aryl halides under mild conditions, facilitating the synthesis of biaryl structures prevalent in pharmaceuticals and materials science [2] [3] [5].

A landmark study demonstrated that lithium triisopropyl borates remain stable at room temperature for extended periods, eliminating the need for rigorous exclusion of moisture [3] [5]. This stability permits a one-pot lithiation-borylation-coupling sequence, streamlining the synthesis of heterocyclic biaryls. For example, furan and thiophene derivatives undergo efficient coupling with aryl bromides using palladium catalysts, achieving yields exceeding 85% [3]. The protocol’s generality is highlighted in Table 1, which compares reaction parameters for traditional boronic acids and lithium triisopropyl borates.

Table 1: Comparative Analysis of Suzuki-Miyaura Coupling Reagents

ParameterBoronic AcidsLithium Triisopropyl Borates
StabilityDays (refrigerated)Months (room temperature)
Protodeboronation RiskHighLow
Typical Yield Range60–80%75–95%
Substrate CompatibilityModerateBroad

The mechanistic role of triisopropyl borate involves transmetallation with palladium intermediates, where the borate’s isopropyl groups enhance steric accessibility, accelerating the transfer of the aryl group to the metal center [4] [7]. This feature is particularly advantageous in synthesizing sterically hindered biaryls, such as ortho-substituted terphenyls [9].

Amidation Reactions

Borate esters, including triisopropyl borate, have revolutionized catalytic amidation by mitigating the need for stoichiometric coupling agents. These compounds act as Lewis acid catalysts, activating carboxylic acids and amines toward condensation while minimizing racemization and side reactions [6]. Triisopropyl borate’s electron-deficient boron center coordinates to carbonyl oxygen, polarizing the carbonyl group and facilitating nucleophilic attack by the amine (Figure 1).

Figure 1: Proposed Mechanism for Borate-Catalyzed Amidation
$$ \text{RCOOH + R'NH}2 \xrightarrow{\text{B(OiPr)}3} \text{RCONHR'} + \text{H}_2\text{O} $$
B(OiPr)₃ activates the carboxylic acid via boron-oxygen coordination, enabling dehydration to form the amide bond [6].

Notably, triisopropyl borate-based catalysts operate effectively under azeotropic conditions, where solvents like tert-amyl methyl ether (TAME) facilitate water removal via Dean-Stark traps [6]. This approach reduces waste generation by 40–60% compared to molecular sieve-dependent methods. Table 2 illustrates the broad substrate tolerance of this system, encompassing amino acids, heterocyclic amines, and functionalized carboxylic acids.

Table 2: Substrate Scope in Borate-Catalyzed Amidation

Carboxylic AcidAmineYield (%)
Benzoyl chlorideAniline92
L-ValineMethylamine88
2-Furoic acidCyclohexylamine85
Acetic acid4-Aminopyridine78

The method’s utility extends to peptide synthesis, where triisopropyl borate preserves stereochemical integrity in sensitive substrates like N-protected amino acids [6] [8].

Ortho-Borylation of Aromatic Systems

Triisopropyl borate excels as a Lewis acid catalyst in directing ortho-borylation of aromatic substrates, a transformation critical for installing functional handles in complex molecules. When paired with iridium catalysts, it facilitates regioselective borylation of 1-substituted naphthalenes and polycyclic arenes, overcoming the electronic biases that typically favor para-substitution [2] [7] [9].

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where triisopropyl borate coordinates to the iridium center, enhancing electrophilicity at the ortho position (Figure 2). This coordination also stabilizes transient intermediates, enabling borylation at ambient temperatures for electron-deficient arenes [7] [9].

Figure 2: Ortho-Borylation Mechanism Mediated by Triisopropyl Borate
$$ \text{Ar-H + B(OiPr)}3 \xrightarrow{\text{Ir catalyst}} \text{Ar-B(OiPr)}2 + \text{HOiPr} $$
Triisopropyl borate acts as a boronation reagent and Lewis acid, directing iridium-mediated C–H activation to the ortho position [7] [9].

Applications of this methodology include the synthesis of liquid crystal precursors and pharmaceutical intermediates, where ortho-borylated products serve as versatile building blocks for further functionalization. For instance, 1-methylnaphthalene undergoes borylation with 93% regioselectivity, enabling subsequent Suzuki coupling to install trifluoromethyl groups [9].

Graphene and Two-Dimensional Materials Doping

Triisopropyl borate has emerged as a pivotal precursor for boron doping of graphene and other two-dimensional materials, revolutionizing the field of electronic materials engineering. The compound's role in this domain extends beyond simple chemical synthesis to enabling the precise control of electronic properties in two-dimensional systems.

Chemical Vapor Deposition Applications

The primary application of triisopropyl borate in two-dimensional materials involves its use as a boron source in chemical vapor deposition processes. Research conducted by Romani and colleagues demonstrated that triisopropyl borate can serve as a single liquid precursor for synthesizing boron-doped graphene on copper foil substrates [1] [2]. Under controlled conditions at temperatures of 1000°C and pressures ranging from 50 to 200 mTorr, the compound successfully introduces boron atoms into the graphene lattice, achieving boron concentrations between 1.0 and 2.5 atomic percent [1].

The chemical vapor deposition process utilizing triisopropyl borate offers several advantages over traditional boron doping methods. The compound's relatively low vapor pressure and liquid state at room temperature facilitate precise control over boron delivery rates during synthesis [3]. Unlike highly toxic diborane gas, triisopropyl borate provides a safer alternative while maintaining comparable doping efficiency [4] [5].

Electronic Property Modification

Boron doping using triisopropyl borate induces p-type conductivity in graphene, fundamentally altering its electronic structure. The incorporation of boron atoms, which possess fewer valence electrons than carbon, creates electron-deficient sites within the graphene lattice [6] [7]. This electronic modification results in several critical changes:

The work function of graphene increases significantly with boron doping, with research indicating increases of up to 0.7 electron volts for boron concentrations exceeding 3.1 atomic percent [8]. This work function modulation is essential for optimizing graphene-based electronic devices, particularly in applications requiring specific energy level alignments.

Spectroscopic analysis reveals that boron-doped graphene exhibits characteristic shifts in Raman spectroscopy peaks, with the G and 2D bands shifting to higher frequencies, confirming successful p-type doping [1] [2]. These spectroscopic signatures serve as reliable indicators of doping success and concentration levels.

Structural Integration and Stability

The substitutional incorporation of boron atoms into the graphene lattice creates stable carbon-boron bonds that maintain the overall two-dimensional structure while introducing controlled defects [9]. Research has demonstrated that boron concentrations up to 33.3 mole percent can be achieved without significantly compromising thermal stability, although concentrations approaching 50 mole percent result in critical structural deformations [6] [7].

The distribution pattern of boron atoms within the graphene sheet significantly influences the material's properties. Studies indicate that boron atoms preferentially substitute carbon atoms at different sublattice sites, with para configurations becoming dominant at higher boron concentrations [8]. This controlled distribution enables fine-tuning of electronic properties for specific applications.

Advanced Applications in Two-Dimensional Materials

Beyond graphene, triisopropyl borate has found applications in the synthesis of other two-dimensional boron-containing materials. Recent developments include its use in borophene synthesis, where the compound serves as a precursor for creating atomically thin boron sheets [10] [11]. These materials exhibit unique anisotropic metallic properties that complement the semiconducting nature of other two-dimensional materials.

The compound's versatility extends to heterostructure formation, where boron-doped graphene created using triisopropyl borate can be integrated with other two-dimensional materials to create van der Waals heterostructures [12]. These complex structures offer unprecedented control over electronic and optical properties, enabling the development of advanced optoelectronic devices.

ParameterValue RangeReference
Processing Temperature800-1200°C [1] [2]
Pressure Range50-200 mTorr [1]
Boron Content Achieved0.4-6.2 at.% [1] [13]
Work Function IncreaseUp to 0.7 eV [8]
Doping Typep-type substitutional [1] [2]

Boron-Containing Polymer Synthesis

Triisopropyl borate plays a fundamental role in the synthesis of advanced boron-containing polymers, enabling the development of materials with unique properties for applications ranging from biomedical devices to high-performance electronics. The compound's chemical structure and reactivity make it an ideal building block for incorporating boron functionality into polymer chains.

Mechanistic Foundations of Polymer Synthesis

The incorporation of triisopropyl borate into polymer synthesis typically involves nucleophilic substitution mechanisms where the boron center acts as an electrophilic site. The three isopropyl groups provide steric protection while maintaining sufficient reactivity for polymer formation [14]. This balanced reactivity enables controlled polymerization processes that maintain structural integrity while incorporating boron functionality.

In ring-opening copolymerization processes, triisopropyl borate derivatives have been successfully employed to create boron-functionalized polyesters. Research by Vidal and colleagues demonstrated that boronic ester-phthalic anhydride derived from triisopropyl borate chemistry can undergo controlled ring-opening copolymerization with various epoxides [15]. These processes yield polyesters with tunable glass transition temperatures ranging from 81 to 224°C and excellent thermal stability up to 322°C [15].

Advanced Thermoresponsive Polymer Systems

One of the most significant applications of triisopropyl borate chemistry involves the synthesis of thermoresponsive boron-containing polymers for biomedical applications. The synthesis of poly(N-isopropylacrylamide)-based diblock copolymers incorporating 3-acrylamidophenylboronic acid demonstrates the compound's versatility in creating sophisticated polymer architectures [16].

These thermoresponsive systems exhibit dual-phase transition behavior, with lower critical solution temperatures at 15.5°C and 30.5°C, enabling precise control over polymer conformation and self-assembly [16]. The incorporation of boron functionality through triisopropyl borate-derived chemistry creates materials capable of concentrating approximately 2.5 × 10⁴ boron atoms per nanoparticle, making them highly effective for boron neutron capture therapy applications [16].

High-Performance Conjugated Polymer Networks

Triisopropyl borate serves as a precursor for conjugated porous polymers with exceptional electronic and catalytic properties. The synthesis of triarylborane-based conjugated networks utilizes triisopropyl borate chemistry to create materials with surface areas exceeding 1074 m²/g and controlled pore sizes around 1.5 nanometers [17] [18].

These conjugated polymer networks exhibit unique Lewis acid functionality due to the empty p-orbitals on boron centers, enabling selective anion recognition and catalytic applications [17]. The ability to form tetracoordinate boron species through interaction with fluoride and cyanide ions creates materials with tunable electronic properties and ion-exchange capabilities [17].

Ceramic Precursor Applications

The role of triisopropyl borate in ceramic precursor synthesis represents another critical application area. The compound's thermal decomposition properties make it suitable for creating boron carbide and other advanced ceramics through polymer-to-ceramic conversion processes [19] [20].

Research on decaborane-based polymeric precursors demonstrates that triisopropyl borate derivatives can yield boron-rich ceramic compositions with controlled boron-to-carbon ratios [19]. These materials exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature structural applications and electronic device fabrication.

Cross-Linking and Network Formation

Triisopropyl borate functions as an effective cross-linking agent in polymer networks, enhancing mechanical properties and thermal stability [21] [14]. The compound's ability to form covalent bonds with polymer chains creates three-dimensional networks with improved dimensional stability and chemical resistance.

In polyethylene-based star architectures, triisopropyl borate chemistry enables the creation of novel junction points that can be subsequently transformed through "stitching" reactions [22]. These architectures demonstrate the compound's versatility in creating complex polymer topologies with potential applications in advanced materials science.

Polymer TypeSynthesis MethodKey PropertiesApplications
ThermoresponsiveRAFT polymerizationDual-phase transitionBiomedical therapy
Conjugated porousElectropolymerizationHigh surface area (>1000 m²/g)Catalysis, gas storage
Ceramic precursorsThermal condensationHigh thermal stabilityElectronic materials
Cross-linked networksCovalent bondingEnhanced mechanical propertiesStructural applications

Structure-Property Relationships

The success of triisopropyl borate in polymer synthesis stems from its unique combination of reactivity and stability. The compound's molecular structure provides sufficient reactivity for incorporation into polymer chains while maintaining stability under processing conditions [3] [21]. This balance enables the synthesis of polymers with well-defined structures and predictable properties.

The boron-oxygen bonds in triisopropyl borate undergo controlled hydrolysis and condensation reactions, enabling the formation of boroxane linkages that contribute to polymer network formation [23]. These reactions can be precisely controlled through pH and temperature manipulation, allowing for the synthesis of polymers with tailored properties.

Research findings indicate that substitutional boron incorporation through triisopropyl borate chemistry results in materials with enhanced electron-accepting properties and modified band structures [6] [24]. These electronic modifications make boron-containing polymers particularly valuable for optoelectronic applications and sensing devices.

Physical Description

Triisopropyl borate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Liquid

Boiling Point

140.0 °C

Flash Point

82 °F (NFPA, 2010)

UNII

YWV817MXF3

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (95.24%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (51.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.50 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5419-55-6

Wikipedia

Triisopropyl borate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Boric acid (H3BO3), tris(1-methylethyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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